Pad4-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

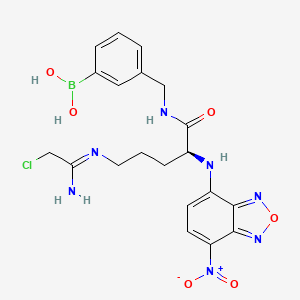

2D Structure

Properties

Molecular Formula |

C20H23BClN7O6 |

|---|---|

Molecular Weight |

503.7 g/mol |

IUPAC Name |

[3-[[[(2S)-5-[(1-amino-2-chloroethylidene)amino]-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]methyl]phenyl]boronic acid |

InChI |

InChI=1S/C20H23BClN7O6/c22-10-17(23)24-8-2-5-15(20(30)25-11-12-3-1-4-13(9-12)21(31)32)26-14-6-7-16(29(33)34)19-18(14)27-35-28-19/h1,3-4,6-7,9,15,26,31-32H,2,5,8,10-11H2,(H2,23,24)(H,25,30)/t15-/m0/s1 |

InChI Key |

LVPRLUILJALGIP-HNNXBMFYSA-N |

Isomeric SMILES |

B(C1=CC(=CC=C1)CNC(=O)[C@H](CCCN=C(CCl)N)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])(O)O |

Canonical SMILES |

B(C1=CC(=CC=C1)CNC(=O)C(CCCN=C(CCl)N)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])(O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to PAD4 Inhibition and its Effect on Neutrophil Extracellular Traps (NETs)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens.[1] While essential for innate immunity, excessive NET formation, a process termed NETosis, is implicated in the pathogenesis of various non-infectious diseases, including autoimmune disorders like rheumatoid arthritis, thrombosis, and cancer.[2][3] A key enzyme orchestrating this process is Peptidylarginine Deiminase 4 (PAD4).[3][4] PAD4 catalyzes the citrullination of arginine residues on histones, a critical step for chromatin decondensation and subsequent NET release.[4][5] This makes PAD4 an attractive therapeutic target for controlling pathological NET formation.[2][6] This guide provides an in-depth overview of the mechanism of PAD4 in NETosis, the effects of its inhibition, quantitative data on specific inhibitors, and detailed experimental protocols for studying these interactions.

The Role of PAD4 in NETosis

PAD4 is a calcium-dependent enzyme predominantly expressed in the nucleus of granulocytes.[2][7] Its primary role in NETosis is to convert positively charged arginine residues on core histones (primarily H3 and H4) into neutral citrulline.[3] This post-translational modification, known as citrullination or deimination, neutralizes the positive charge of the histones, weakening their electrostatic interaction with the negatively charged DNA backbone.[3][5] This loss of interaction is a crucial initial step that leads to the dramatic decondensation of tightly packed chromatin.[4][5] The unfurled chromatin, decorated with antimicrobial proteins, is then expelled from the cell to form NETs.[4] Genetic studies using PAD4 knockout mice have definitively shown that PAD4 is essential for NET formation in response to various stimuli; neutrophils from these mice are unable to form NETs.[1][8]

Mechanism of PAD4-Mediated Chromatin Decondensation

The process is initiated by various stimuli that lead to an increase in intracellular calcium concentration, which activates PAD4.[4][7]

-

Activation: Stimuli such as pathogens, inflammatory cytokines, or chemical agents like Phorbol 12-myristate 13-acetate (PMA) and calcium ionophores trigger signaling cascades.[7][8]

-

Nuclear Translocation: PAD4 is unique among PAD isoforms for its nuclear localization sequence, allowing it to act directly on chromatin.[3]

-

Histone Citrullination: Activated PAD4 targets arginine residues on histones H3 and H4. The citrullination of these histones is a hallmark of NETosis.[3][9]

-

Chromatin Unraveling: The neutralization of histone charges leads to the unraveling of the DNA, breaking up the nucleosome structure.[3][5]

-

NET Release: The decondensed chromatin, along with granular enzymes like Myeloperoxidase (MPO) and Neutrophil Elastase (NE), is released from the cell.[3]

PAD4 Inhibition as a Therapeutic Strategy

Given the critical role of PAD4 in NETosis, its inhibition presents a promising strategy to mitigate the pathological consequences of excessive NET formation. Small molecule inhibitors targeting PAD4 can prevent histone citrullination, thereby blocking chromatin decondensation and the release of NETs. Several PAD4 inhibitors, such as Cl-amidine and GSK484, have been developed and have demonstrated efficacy in preclinical models.[5][10] Inhibition of PAD4 has been shown to significantly reduce NET-like structures and histone citrullination in neutrophils stimulated with various agonists.[5]

Quantitative Data on PAD4 Inhibitors

The following table summarizes publicly available data on the efficacy of representative PAD4 inhibitors in blocking NETosis.

| Inhibitor | Target(s) | IC50 (PAD4) | Cellular Potency (Cit-H3 Inhibition) | Effect on NETosis | Reference |

| Cl-amidine | Pan-PAD inhibitor | ~6 µM | - | Significantly reduces NET formation.[5] | [4][5] |

| GSK484 | Selective PAD4 inhibitor | ~50 nM | ~250 nM | Potently prevents NETosis induced by various stimuli.[10] | [10][11] |

| YW3-56 | Cl-amidine analog | - | - | Decreased tumor growth in a mouse sarcoma model.[4] | [4] |

| RGT-691 | Selective PAD4 inhibitor | 1.8 nM | 15 nM | Potently inhibited neutrophil trafficking and reduced dsDNA and Cit-H3 levels in an LPS-induced inflammation model.[6] | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway for PAD4-Dependent NETosis

The signaling pathways leading to PAD4 activation and NETosis can be dependent on the nature of the stimulus. Some pathways are dependent on the generation of Reactive Oxygen Species (ROS) by NADPH oxidase, while others are ROS-independent but still converge on PAD4 activation.[4][10]

References

- 1. ashpublications.org [ashpublications.org]

- 2. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]

- 5. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]

- 7. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Frontiers | The role of protein arginine deiminase 4-dependent neutrophil extracellular traps formation in ulcerative colitis [frontiersin.org]

- 10. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]

- 11. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of Pad4-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the structure-activity relationship (SAR) of Pad4-IN-2, a known inhibitor of Protein Arginine Deiminase 4 (PAD4). By examining its chemical features in relation to its biological activity, we provide a comprehensive resource for researchers in the fields of drug discovery and development. This document details the quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Compound Activity

This compound, also identified as compound 5i, has been characterized as an inhibitor of PAD4 with a half-maximal inhibitory concentration (IC50) of 1.94 μM.[1][2][3][4] Its primary mechanism of action involves the specific inhibition of the PAD4-H3cit-NETs pathway within neutrophils, which has been shown to suppress tumor growth in murine models.[1][3][4] The Chemical Abstracts Service (CAS) number for this compound is 2642327-52-2.[1]

Quantitative Structure-Activity Relationship Data

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its inhibitory activity.

| Compound | Target | IC50 (μM) | Assay Conditions | Reference |

| This compound (compound 5i) | PAD4 | 1.94 | In vitro enzymatic assay | [1][2][3][4] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings. Below are the protocols for the key experiments cited.

PAD4 Inhibition Assay

The inhibitory activity of this compound against PAD4 was determined using an in vitro enzymatic assay. The protocol is as follows:

-

Reagents and Materials:

-

Recombinant human PAD4 enzyme

-

Substrate (e.g., N-α-Benzoyl-L-arginine ethyl ester, BAEE)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl buffer with CaCl2 and dithiothreitol)

-

Detection reagent (e.g., a reagent that reacts with ammonia, a byproduct of the deimination reaction, to produce a detectable signal)

-

-

Procedure:

-

The PAD4 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a specified period.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is then stopped, and the amount of product (or byproduct) is quantified using the detection reagent and a suitable plate reader (e.g., spectrophotometer or fluorometer).

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Assay for NETosis Inhibition

To assess the effect of this compound on neutrophil extracellular trap (NET) formation, a cell-based assay is employed.

-

Cell Culture and Treatment:

-

Neutrophils are isolated from fresh human or murine blood.

-

The isolated neutrophils are seeded in a multi-well plate and treated with different concentrations of this compound.

-

After an incubation period, NETosis is induced using a stimulant such as phorbol 12-myristate 13-acetate (PMA) or a calcium ionophore (e.g., A23187).

-

-

Quantification of NETs:

-

NETs are quantified by measuring the amount of extracellular DNA released. This is typically done using a cell-impermeable DNA-binding dye (e.g., Sytox Green).

-

The fluorescence intensity is measured using a fluorescence plate reader, which correlates with the amount of NET formation.

-

Alternatively, NETs can be visualized and quantified using immunofluorescence microscopy by staining for key NET components like citrullinated histone H3 (H3Cit) and myeloperoxidase (MPO).

-

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and processes involved, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of PAD4-mediated NETosis and its inhibition by this compound.

References

The Role of Pad4-IN-2 in Preclinical Cancer Therapy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research surrounding Pad4-IN-2, a small molecule inhibitor of Protein Arginine Deiminase 4 (PAD4). PAD4 has emerged as a significant therapeutic target in oncology due to its multifaceted role in cancer progression, including gene regulation, inflammation, and the formation of Neutrophil Extracellular Traps (NETs) that facilitate tumor growth and metastasis.[1][2][3] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex biological pathways and research workflows associated with the investigation of this compound and other PAD4 inhibitors.

Quantitative Data Summary: PAD4 Inhibitors

The following table summarizes the key quantitative metrics for this compound and other relevant PAD4 inhibitors based on available preclinical data. This allows for a comparative assessment of their potency and efficacy.

| Inhibitor | Target | IC50 Value | Cellular Assay Performance | In Vivo Efficacy | Reference |

| This compound | PAD4 | 1.94 µM | Inhibits PAD4-H3cit-NETs pathway | Inhibits tumor growth in mice | [4] |

| JTxPAD4i | PAD4 | 0.102 µM (human PAD4) | 0.125 µM (H3-Histone citrullination) | ~50% Tumor Growth Inhibition (TGI) in 4T1 mouse model (50 mg/kg, BID) | [5] |

| GSK484 | PAD2/PAD4 | - | Mentioned as a PAD inhibitor | - | [6] |

| Cl-amidine | Pan-PAD | - | Mentioned as a PAD inhibitor | - | [4][6] |

| BB-Cl-amidine | PAD4 | - | Mentioned as a PAD inhibitor | - | [6] |

Signaling Pathways and Mechanism of Action

PAD4's role in cancer is complex, involving direct effects on gene expression within cancer cells and indirect effects through the modulation of immune cells like neutrophils.[1]

The PAD4-NETosis Pathway in Cancer Progression

PAD4 is critically involved in NETosis, a process where neutrophils release a web-like structure of chromatin (NETs).[3] In the context of cancer, tumors can secrete chemokines that recruit neutrophils and induce NET formation.[5] These NETs can then trap circulating tumor cells, promoting the establishment of metastatic colonies.[2][5] this compound exerts its anti-tumor effect by specifically inhibiting the PAD4-H3cit-NETs pathway in neutrophils.[4] Inhibition of PAD4 has been shown to down-regulate the chemokine receptor CXCR2, reduce the presence of immune-suppressive myeloid-derived suppressor cells (MDSCs), and activate T cells, creating a potent anti-tumor microenvironment.[7][8]

Caption: The PAD4-H3cit-NETs pathway in cancer and the inhibitory action of this compound.

PAD4 and Transcriptional Regulation

PAD4 is the only PAD isoform with a nuclear localization sequence, allowing it to citrullinate histones and other nuclear proteins, thereby regulating gene expression.[3] For instance, PAD4 can citrullinate histone arginine residues, which can antagonize the effects of histone methylation and lead to the silencing of tumor suppressor genes like p53.[1] In some contexts, PAD4 works with the protein BRD4 to switch the transcription factor E2F-1 from a proliferation-promoting to an inflammation-promoting factor by citrullinating E2F-1, which then recruits BRD4.[9][10]

Caption: PAD4-mediated transcriptional regulation in cancer cells.

Preclinical Research Workflow

The preclinical evaluation of a PAD4 inhibitor like this compound follows a structured workflow, progressing from initial biochemical assays to complex in vivo cancer models. This process is essential to establish potency, selectivity, mechanism of action, and preliminary safety and efficacy.

Caption: General workflow for the preclinical development of a PAD4 inhibitor.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used in the preclinical evaluation of PAD4 inhibitors.

Recombinant PAD4 Expression and Purification

-

Objective: To produce purified PAD4 enzyme for use in biochemical assays.

-

Protocol:

-

The gene encoding human PAD4 is cloned into an expression vector (e.g., pGEX) with a purification tag (e.g., GST).

-

The plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)).[11]

-

A large-scale culture is grown and protein expression is induced (e.g., with IPTG).

-

Cells are harvested by centrifugation, lysed, and the cellular debris is cleared.

-

The protein is purified from the lysate using affinity chromatography (e.g., glutathione-sepharose beads for a GST-tagged protein).

-

The PAD4 enzyme is eluted from the column using a buffer containing a competitive ligand (e.g., reduced glutathione).[11]

-

The purified protein is concentrated, aliquoted, and stored at -80°C.[11]

-

In Vitro PAD4 Activity Assay (Ammonia Release Assay)

-

Objective: To determine the IC50 value of an inhibitor against PAD4.

-

Protocol:

-

The assay is based on the principle that the conversion of arginine to citrulline by PAD4 releases one molecule of ammonia.[5]

-

Reactions are set up in a 96-well plate containing a reaction buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, 5 mM DTT, pH 7.5).

-

A range of concentrations of the test inhibitor (e.g., this compound) is added to the wells.

-

Recombinant PAD4 enzyme is added, followed by an arginine-rich substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE).

-

The plate is incubated at 37°C for a defined period (e.g., 20-45 minutes).[11]

-

The reaction is stopped, and the amount of ammonia produced is quantified using a colorimetric method (e.g., Berthelot-indophenol reaction).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Histone Citrullination Assay

-

Objective: To measure the ability of an inhibitor to block PAD4 activity within a cellular context.

-

Protocol:

-

Neutrophils are isolated from fresh human blood.

-

The cells are plated and pre-treated with various concentrations of the PAD4 inhibitor for a short period.

-

NETosis is induced using a stimulant such as phorbol 12-myristate 13-acetate (PMA) or a calcium ionophore (e.g., ionomycin).

-

After incubation, cells are lysed, and nuclear extracts are prepared.

-

The level of citrullinated Histone H3 (H3Cit) is quantified using an ELISA or by Western blot with an antibody specific to H3Cit.

-

The IC50 is determined as the concentration of inhibitor that reduces H3Cit levels by 50%.[5]

-

Syngeneic Mouse Tumor Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of the PAD4 inhibitor.

-

Protocol:

-

A syngeneic cancer cell line (e.g., 4T1 murine breast cancer cells) is injected subcutaneously or orthotopically into immunocompetent mice (e.g., BALB/c).[12]

-

Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups.

-

The PAD4 inhibitor (e.g., JTxPAD4i at 50 mg/kg) is administered orally, typically once or twice daily (BID).[5] The control group receives a vehicle solution.

-

Tumor volume is measured regularly (e.g., every 2-3 days) with calipers.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for H3Cit and myeloperoxidase (MPO) to assess NET formation).[5]

-

Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

-

For metastasis studies, distant organs like the lungs are harvested to quantify metastatic nodules.[12]

-

Conclusion and Future Directions

The preclinical data available for this compound and other PAD4 inhibitors strongly support the continued investigation of this therapeutic strategy for cancer. The mechanism, which involves disrupting the formation of pro-metastatic NETs and modulating the tumor immune microenvironment, is a novel approach to cancer therapy.[5] Future research should focus on advancing potent and selective inhibitors like this compound into advanced toxicology studies to enable clinical development.[5] Furthermore, exploring the efficacy of PAD4 inhibitors in combination with immune checkpoint blockade and other standard-of-care therapies is a promising avenue, as initial studies suggest a synergistic effect.[8] The development of PAD4 inhibitors represents a potential paradigm shift, offering a new tool to combat tumor progression, metastasis, and therapy resistance.[3]

References

- 1. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Protein Arginine Deiminase 2 and 4 regulate NLRP3 inflammasome- dependent IL-1β maturation and ASC speck formation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wistar.org [wistar.org]

- 8. sciencedaily.com [sciencedaily.com]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. ox.ac.uk [ox.ac.uk]

- 11. Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Biological Target of Pad4-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biological target of Pad4-IN-2, a known inhibitor of Protein Arginine Deiminase 4 (PAD4). The content herein is intended to furnish researchers, scientists, and drug development professionals with detailed information encompassing the inhibitor's quantitative data, experimental methodologies, and its role within key signaling pathways.

Introduction to PAD4

Peptidyl Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that plays a critical role in the post-translational modification of proteins.[1] Specifically, PAD4 catalyzes the conversion of arginine residues to citrulline, a process known as citrullination or deimination.[2] This modification leads to a loss of positive charge on the protein, which can significantly alter its structure and function.[3] PAD4 is predominantly expressed in neutrophils and is the only PAD isozyme with a nuclear localization signal, allowing it to target nuclear proteins such as histones.[4][5]

The enzymatic activity of PAD4 is implicated in a variety of physiological and pathological processes. One of its most well-characterized roles is in the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of decondensed chromatin released by neutrophils to trap and kill pathogens.[6] PAD4-mediated citrullination of histones is a crucial step in chromatin decondensation, a prerequisite for NET formation (NETosis).[7] Dysregulated PAD4 activity and excessive NETosis have been linked to the pathogenesis of various autoimmune diseases, including rheumatoid arthritis and lupus, as well as cancer and thrombosis.[2][4]

This compound: A PAD4 Inhibitor

This compound, also referred to as compound 5i, has been identified as an inhibitor of PAD4.[1] By targeting PAD4, this small molecule can modulate the downstream effects of its enzymatic activity, such as NET formation, making it a valuable tool for studying the roles of PAD4 and a potential therapeutic agent.

Quantitative Data for this compound

The inhibitory potency of this compound against its biological target, PAD4, has been quantified and is summarized in the table below.

| Inhibitor | Target | IC50 (μM) |

| This compound (compound 5i) | PAD4 | 1.94[1] |

Key Experimental Protocols

The characterization of this compound and other PAD4 inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Assay: Ammonia Release Assay

This assay quantifies PAD4 activity by measuring the amount of ammonia produced during the citrullination reaction.

Principle: PAD4-mediated conversion of a substrate, such as N-α-benzoyl-L-arginine ethyl ester (BAEE), releases ammonia. The ammonia then reacts with a detector reagent to produce a fluorescent product. The fluorescence intensity is directly proportional to the amount of ammonia and, therefore, to PAD4 activity.

Protocol:

-

Prepare a reaction mixture containing recombinant human PAD4 enzyme in a suitable buffer (e.g., Tris-HCl).

-

Add the test inhibitor (e.g., this compound) at various concentrations.

-

Initiate the enzymatic reaction by adding the substrate BAEE.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.

-

Stop the reaction and add the ammonia detector reagent.

-

Measure the fluorescence using an excitation wavelength of 405-415 nm and an emission wavelength of 470-480 nm.[8]

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Assay: Inhibition of Histone Citrullination in HL-60 Cells

This assay assesses the ability of an inhibitor to block PAD4 activity within a cellular context.

Principle: Differentiated human promyelocytic leukemia (HL-60) cells can be stimulated to undergo NETosis, a process involving PAD4-mediated histone citrullination. The level of citrullinated histones (e.g., citrullinated histone H3, H3Cit) can be quantified to determine the intracellular activity of PAD4.

Protocol:

-

Culture and differentiate HL-60 cells into a neutrophil-like phenotype using a differentiating agent (e.g., DMSO).

-

Pre-incubate the differentiated HL-60 cells with the test inhibitor (e.g., this compound) at various concentrations.

-

Stimulate the cells with a calcium ionophore (e.g., A23187) to induce PAD4 activation and NETosis.

-

Lyse the cells and extract the proteins.

-

Perform Western blot analysis using an antibody specific for citrullinated histone H3 (anti-H3Cit) to detect the levels of histone citrullination.

-

Quantify the band intensities to determine the extent of inhibition and calculate the cellular IC50 value.

Signaling Pathways and Logical Relationships

PAD4 is a key player in distinct signaling pathways, primarily related to innate immunity and gene regulation. The following diagrams, generated using the DOT language, illustrate these complex relationships.

Caption: Signaling pathway of PAD4-mediated NETosis.

Caption: PAD4's role in the regulation of p53 target gene expression.

Conclusion

This compound is a valuable chemical probe for investigating the multifaceted roles of PAD4. Its ability to inhibit PAD4 with a micromolar IC50 allows for the targeted study of citrullination-dependent processes. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to understand and further explore the biological implications of PAD4 inhibition. As research into the therapeutic potential of PAD4 inhibitors continues, a thorough understanding of their mechanism of action and biological context is paramount for the development of novel treatments for a range of inflammatory and autoimmune diseases, as well as cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Regulation of p53 Target Gene Expression by Peptidylarginine Deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

Pad4-IN-2: A Technical Guide to a Chemical Probe for PAD4 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein Arginine Deiminase 4 (PAD4)

Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that plays a critical role in post-translational modification by converting arginine residues in proteins to citrulline.[1][2] This process, known as citrullination or deimination, results in the loss of a positive charge, which can lead to significant alterations in protein structure and function.[2] PAD4 is unique among the PAD family isoforms due to its nuclear localization sequence, which allows it to target nuclear proteins, most notably histones.[2][3]

The citrullination of histones H3 and H4 by PAD4 reduces the positive charge of these proteins, weakening their interaction with the negatively charged DNA backbone.[3][4] This leads to chromatin decondensation, a crucial step in the formation of Neutrophil Extracellular Traps (NETs).[2][4] NETosis is a distinct form of programmed cell death in neutrophils, where a web-like structure of decondensed chromatin complexed with granular proteins is released to trap and kill pathogens.[3][5] However, dysregulated or excessive NETosis has been implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and lupus, as well as cancer progression.[1][3][6] Given its central role in these pathologies, PAD4 has emerged as an attractive therapeutic target.

Pad4-IN-2: A Specific Chemical Probe for PAD4

This compound (also referred to as compound 5i) is a valuable chemical probe developed for the study of PAD4 function.[7] As a specific inhibitor, it allows for the targeted investigation of PAD4's roles in cellular processes and disease models. Its primary mechanism is the inhibition of the PAD4-H3cit-NETs pathway, which has been shown to suppress tumor growth in preclinical models, highlighting its potential as a lead compound for therapeutic development.[7] This guide provides an in-depth overview of this compound, including its biochemical properties, mechanism of action, and relevant experimental protocols.

Mechanism of Action

This compound functions as a direct inhibitor of the PAD4 enzyme. By binding to the enzyme, it prevents the catalytic conversion of arginine to citrulline. The primary downstream effect of this inhibition is the suppression of histone H3 citrullination (H3cit), a key event mediated by PAD4.[7] By blocking this initial step, this compound effectively halts the entire cascade leading to chromatin decondensation and NET formation. This targeted action makes it a precise tool for dissecting the physiological and pathological consequences of the PAD4-NETosis axis.

Quantitative Data: Potency and Selectivity

The efficacy of a chemical probe is defined by its potency and selectivity. The following tables summarize the inhibitory activity of this compound and provide a comparison with other commonly used PAD inhibitors.

Table 1: Potency of this compound

| Compound | Target | IC₅₀ (μM) | Assay Type |

| This compound | PAD4 | 1.94 | Enzymatic Assay |

Data sourced from MedchemExpress.[7]

Table 2: Comparative Potency and Selectivity of Various PAD Inhibitors

| Inhibitor | Type | PAD4 IC₅₀ | PAD2 IC₅₀ | Selectivity Notes |

| This compound | PAD4 Inhibitor | 1.94 µM | N/A | Specifically noted to inhibit the PAD4-H3cit-NETs pathway. [7] |

| GSK484 | PAD4-selective | 50 nM | >10 µM[8] | Over 35-fold more selective for PAD4 than other PADs.[6] |

| GSK199 | PAD4-selective | 250 nM[6] | N/A | Over 35-fold more selective for PAD4 than other PADs.[6] |

| RGT-691 | PAD4-selective | 46 nM[8] | >10 µM[8] | Highly selective for PAD4 over PAD2.[8] |

| BB-Cl-Amidine | Pan-PAD | ~4 µM[9] | ~15-20 µM[9] | Pan-inhibitor, also inhibits other PAD isoforms.[9] |

| Cl-amidine | Pan-PAD | N/A | N/A | First-generation pan-PAD inhibitor.[9] |

| AFM-30a | PAD2-selective | >20 µM[9] | ~15 µM[9] | Negligible effect on PAD4 at concentrations below 20 µM.[9] |

N/A: Data not available in the provided search results.

Visualizing the PAD4 Signaling Pathway

The following diagram illustrates the signaling cascade targeted by this compound.

References

- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Arginine Deiminase 2 and 4 regulate NLRP3 inflammasome- dependent IL-1β maturation and ASC speck formation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]

- 9. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]

The Role of Peptidylarginine Deiminase 4 (PAD4) in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidylarginine deiminase 4 (PAD4), a calcium-dependent enzyme that catalyzes the conversion of arginine to citrulline, has emerged as a critical player in the pathogenesis of numerous autoimmune diseases. This post-translational modification, known as citrullination or deimination, can lead to the generation of neoantigens, triggering a break in immune tolerance and driving chronic inflammation. This technical guide provides an in-depth exploration of the multifaceted role of PAD4 in autoimmunity, with a particular focus on rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). We will delve into the molecular mechanisms of PAD4-mediated pathology, summarize key quantitative data, provide detailed experimental protocols for studying PAD4, and visualize the intricate signaling pathways involving this enzyme.

Introduction to PAD4 and its Function

PAD4 is a member of the peptidylarginine deiminase family of enzymes.[1] Primarily expressed in hematopoietic cells, including neutrophils, monocytes, and granulocytes, PAD4 is unique among the PAD isozymes due to its nuclear localization signal.[1][2] This allows it to translocate to the nucleus upon cellular activation and citrullinate nuclear proteins, most notably histones.[2]

The enzymatic activity of PAD4 is tightly regulated by calcium ions.[3] The binding of Ca2+ induces conformational changes that are essential for catalysis.[3] The primary function of PAD4 is the conversion of arginine residues within proteins to citrulline. This alteration removes the positive charge of the arginine side chain, which can have profound effects on protein structure, function, and protein-protein interactions.

The Role of PAD4 in Autoimmune Pathogenesis

The dysregulation of PAD4 activity is increasingly recognized as a key driver of autoimmune diseases.[4] The primary mechanism through which PAD4 contributes to autoimmunity is through the generation of citrullinated proteins, which can be recognized as foreign by the immune system, leading to the production of anti-citrullinated protein antibodies (ACPAs).

Neutrophil Extracellular Trap (NET) Formation

A crucial function of PAD4 in the innate immune system is its essential role in the formation of neutrophil extracellular traps (NETs).[3][5] NETosis is a unique form of cell death where neutrophils release a web-like structure composed of decondensed chromatin, histones, and granular proteins to trap and kill pathogens.[5][6] PAD4-mediated citrullination of histones is a critical step in chromatin decondensation, a prerequisite for NET formation.[3][5]

While NETs are a vital defense mechanism against infection, excessive or dysregulated NETosis can be detrimental. In autoimmune diseases, NETs can be a source of autoantigens, including citrullinated proteins and self-DNA, which can activate the immune system and perpetuate inflammatory responses.[7]

Rheumatoid Arthritis (RA)

The link between PAD4 and RA is well-established. The presence of ACPAs is a hallmark of RA and is highly specific for the disease.[5] PAD4 is thought to be a key enzyme responsible for generating the citrullinated autoantigens that drive the ACPA response.[2] Furthermore, genetic studies have identified haplotypes of the PADI4 gene that are associated with an increased susceptibility to RA in certain populations.[5] Anti-PAD4 autoantibodies have also been detected in a subset of RA patients and are associated with a more severe disease phenotype.

Systemic Lupus Erythematosus (SLE)

In SLE, PAD4 is implicated in the pathogenesis through its role in NETosis, which contributes to the externalization of autoantigens and the amplification of type I interferon responses.[7] Studies using mouse models of lupus have shown that PAD4 knockout or inhibition can lead to a reduction in autoantibody production, immune cell activation, and organ damage.[8]

Other Autoimmune Diseases

Emerging evidence suggests a role for PAD4 in other autoimmune conditions, including multiple sclerosis (MS) and ulcerative colitis (UC).[5] In MS, PAD4 is overexpressed in the brain, and citrullination of myelin basic protein may contribute to the autoimmune attack on the central nervous system.[5]

Quantitative Data on PAD4 in Autoimmune Diseases

The following tables summarize key quantitative data regarding the expression, activity, and clinical associations of PAD4 in autoimmune diseases.

| Parameter | Disease | Finding | Reference(s) |

| Anti-PAD4 Antibody Prevalence | Rheumatoid Arthritis | 30-40% of patients | [9] |

| Rheumatoid Arthritis (ACPA-positive) | ~50% of patients | [10] | |

| PAD4 Activity | Early Rheumatoid Arthritis | Higher in patients compared to healthy controls | [7][11] |

| PADI4 Gene Association | Rheumatoid Arthritis | Susceptibility gene in Asian populations | [6] |

| Systemic Lupus Erythematosus | Polymorphisms associated with SLE and lupus nephritis | [12] | |

| PAD4 Expression | Rheumatoid Arthritis Synovium | Overexpressed in neutrophils and monocytes | [6] |

| Multiple Sclerosis Brain | Overexpressed | [5] |

| Animal Model Study | Disease Model | Key Finding with PAD4 Inhibition/Knockout | Reference(s) |

| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Decreased clinical disease score, reduced inflammatory cytokines | [13] |

| TLR-7-dependent Lupus-like Disease | Systemic Lupus Erythematosus | Decreased autoantibodies, type I IFN responses, and immune cell activation in Padi4-/- mice | [8] |

| K/BxN Serum Transfer Arthritis | Rheumatoid Arthritis | PAD4 activity detected, but not essential for disease development | [14] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | PAD4 inhibition reverses protein hypercitrullination and ameliorates disease | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of PAD4 in autoimmune diseases.

PAD4 Enzymatic Activity Assay (HPLC-based)

This protocol is adapted from methodologies described in the literature for measuring PAD4 activity in biological samples.[16]

Principle: This assay measures the conversion of a fluorescently labeled arginine-containing substrate to its citrullinated counterpart by PAD4. The product is then separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

-

PAD4 substrate: N-dansyl-glycyl-arginine

-

Reaction buffer: 40 mM Tris-HCl (pH 7.6), 2 mM CaCl₂, 1 mM Dithiothreitol (DTT)

-

Protein lysates from peripheral blood mononuclear cells (PBMCs) or polymorphonuclear neutrophils (PMNs)

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

Procedure:

-

Prepare the reaction mixture by combining the reaction buffer with the PAD4 substrate (final concentration 20 mM).

-

Add 300 µg of protein lysate from your experimental samples (e.g., from RA patients and healthy controls) to the reaction mixture.

-

Incubate the reaction at 37°C. Collect aliquots at different time points (e.g., 0.5, 1, 2, 4, and 6 hours).

-

Stop the reaction at each time point by incubating the aliquot at 100°C for 10 minutes.

-

Centrifuge the samples at 4°C for 10 minutes to pellet any precipitates.

-

Inject 20 µL of the supernatant into the HPLC system.

-

Separate the substrate and product using a C18 reverse-phase column.

-

Detect the fluorescent signals of the dansyl-glycyl-arginine and dansyl-glycyl-citrulline peaks.

-

Quantify the amount of product generated by integrating the area of the corresponding peak.

-

Calculate PAD4 activity in µmol of product formed per minute per µg of protein.

Chromatin Immunoprecipitation (ChIP) for PAD4

This protocol provides a general framework for performing ChIP to identify the genomic regions where PAD4 binds. This protocol is a synthesis of several standard ChIP protocols and should be optimized for the specific cell type and antibody used.[9][15][17][18][19]

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to PAD4 is used to immunoprecipitate the PAD4-DNA complexes. The associated DNA is then purified and can be analyzed by qPCR, sequencing (ChIP-seq), or microarrays.

Materials:

-

Cell culture medium

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)

-

Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

-

Anti-PAD4 antibody (ChIP-grade)

-

Normal IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl wash)

-

Elution Buffer (1% SDS, 0.1 M NaHCO₃)

-

NaCl (5 M)

-

RNase A

-

Proteinase K

-

DNA purification kit

Procedure:

-

Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer and incubate on ice.

-

Chromatin Shearing: Sonicate the lysate to shear the DNA to fragments of 200-1000 bp. The optimal sonication conditions need to be determined empirically. Centrifuge to pellet cell debris.

-

Immunoprecipitation: Dilute the supernatant with Dilution Buffer. Pre-clear the chromatin with Protein A/G beads. Add the anti-PAD4 antibody or normal IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for at least 1 hour at 4°C.

-

Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.

-

DNA Purification: Treat the eluate with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

-

Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target sequences or by next-generation sequencing for genome-wide analysis (ChIP-seq).

Generation and Use of PAD4 Knockout Mouse Models

This section outlines the general steps for creating and utilizing PAD4 knockout mice in autoimmune disease research, based on published studies.[13][20]

Principle: Genetically engineered mice lacking a functional Padi4 gene are used to study the in vivo role of PAD4 in the development and progression of autoimmune diseases.

Procedure:

A. Generation of Padi4-/- Mice:

-

Design a targeting vector to disrupt the Padi4 gene in embryonic stem (ES) cells, often by deleting a critical exon.

-

Introduce the targeting vector into ES cells and select for successfully targeted clones.

-

Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice.

-

Identify chimeric offspring and breed them to obtain mice heterozygous for the Padi4 null allele.

-

Intercross heterozygous mice to generate homozygous Padi4-/- mice.

-

Confirm the genotype by PCR and the absence of PAD4 protein by Western blot or immunohistochemistry.

B. Induction of Autoimmune Disease Models:

-

Collagen-Induced Arthritis (CIA):

-

Immunize Padi4-/- and wild-type control mice with type II collagen emulsified in complete Freund's adjuvant.

-

Boost the immunization after 21 days.

-

Monitor the mice for the development and severity of arthritis by clinical scoring of paw swelling and redness.

-

At the end of the experiment, collect tissues for histological analysis and serum for cytokine and antibody measurements.

-

-

TLR-7-induced Lupus:

-

Topically apply a TLR-7 agonist, such as imiquimod, to the skin of Padi4-/- and wild-type mice for several weeks.

-

Monitor for the development of lupus-like symptoms, including skin lesions, splenomegaly, and autoantibody production.

-

Analyze serum for autoantibodies (e.g., anti-dsDNA) and cytokines (e.g., type I interferons).

-

Assess organ damage, particularly in the kidneys, through histological examination.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PAD4 in the context of autoimmune diseases.

Caption: PAD4 activation and its central role in NETosis.

Caption: The role of PAD4 in T cell activation and polarization.

Caption: The hapten-carrier model for ACPA production involving PAD4.

Therapeutic Targeting of PAD4

The central role of PAD4 in the pathology of autoimmune diseases has made it an attractive target for therapeutic intervention. Several small molecule inhibitors of PAD4 have been developed and are being investigated in preclinical and clinical studies. These inhibitors aim to block the enzymatic activity of PAD4, thereby preventing protein citrullination and its downstream consequences, such as NET formation and the generation of autoantigens.

Pan-PAD inhibitors, which target multiple PAD isozymes, as well as PAD4-specific inhibitors, have shown efficacy in various animal models of autoimmune diseases, including arthritis and lupus. By inhibiting PAD4, these compounds have the potential to reduce inflammation, decrease autoantibody production, and prevent tissue damage.

Conclusion

Peptidylarginine deiminase 4 is a key enzyme that links the innate and adaptive immune systems and plays a pivotal role in the pathogenesis of a growing number of autoimmune diseases. Its ability to generate citrullinated autoantigens and drive the formation of pro-inflammatory neutrophil extracellular traps places it at the center of a vicious cycle of inflammation and autoimmunity. The development of PAD4 inhibitors represents a promising therapeutic strategy to break this cycle and offers new hope for the treatment of debilitating autoimmune conditions. Further research into the intricate mechanisms of PAD4 regulation and its diverse cellular functions will undoubtedly pave the way for more targeted and effective therapies in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Peptidylarginine deiminase 4 and citrullination in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NET formation is a default epigenetic program controlled by PAD4 in apoptotic neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. JCI Insight - Peptidylarginine deiminases 2 and 4 modulate innate and adaptive immune responses in TLR-7–dependent lupus [insight.jci.org]

- 8. PAD2 & PAD4 Modulate Immune Response in TLR-7-Dependent Lupus - The Rheumatologist [the-rheumatologist.org]

- 9. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 10. Roles of PADI4 in the expression of cytokines involved in inflammation and adhesion in differentiated NB4 cells treated with ATRA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Decreased severity of experimental autoimmune arthritis in peptidylarginine deiminase type 4 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bosterbio.com [bosterbio.com]

- 15. PADI4 Haplotypes Contribute to mRNA Expression, the Enzymatic Activity of Peptidyl Arginine Deaminase and Rheumatoid Arthritis Risk in Patients from Western Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Peptidylarginine deiminase 4 deficiency in bone marrow cells prevents plaque progression without decreasing atherogenic inflammation in apolipoprotein E-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of NETosis Using Pad4-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil Extracellular Trap (NET) formation, or NETosis, is a unique form of programmed cell death where neutrophils release a web-like structure of decondensed chromatin, histones, and granular proteins to trap and kill pathogens. While crucial for innate immunity, excessive NETosis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as cancer and thrombosis.[1][2] The enzyme Peptidylarginine Deiminase 4 (PAD4) plays a critical role in NETosis by catalyzing the citrullination of histones, a post-translational modification that leads to chromatin decondensation, a key step in NET formation.[3][4][5] Consequently, PAD4 has emerged as a significant therapeutic target for diseases driven by excessive NETosis.

Pad4-IN-2 is a known inhibitor of PAD4 with a reported IC50 of 1.94 µM. By inhibiting PAD4, this compound is expected to block histone citrullination and subsequent NET formation. Live-cell imaging provides a powerful tool to study the dynamics of NETosis in real-time and to evaluate the efficacy of inhibitors like this compound. These application notes provide a detailed protocol for utilizing this compound in live-cell imaging of NETosis.

Data Presentation

The following table summarizes the inhibitory concentrations of various PAD4 inhibitors, which can serve as a reference for designing experiments with this compound. Optimization of this compound concentration is recommended.

| Inhibitor | Target | IC50 (in vitro) | Cell-Based Assay Concentration | Reference Compound(s) |

| This compound | PAD4 | 1.94 µM | Optimization Recommended (start 1-10 µM) | N/A |

| YW3-56 | human PAD4 | 1.19 µM | 10 µM showed decreased NET formation | [6][7] |

| YW3-56 | mouse PAD4 | 2.54 µM | N/A | [6][7] |

| GSK484 | PAD4 | 50 nM (calcium-free) | 10 µM effectively inhibited NETosis | [1][8] |

| GSK199 | PAD4 | 200 nM (calcium-free) | Less marked inhibition than GSK484 | [1] |

| Cl-amidine | Pan-PAD | ~5.9 µM | 10 µM used to inhibit NETosis | [6][9] |

Signaling Pathway

The following diagram illustrates the proposed mechanism of NETosis and the inhibitory action of this compound.

Caption: Signaling pathway of PAD4-mediated NETosis and its inhibition by this compound.

Experimental Protocols

Isolation of Human Neutrophils

This protocol describes the isolation of neutrophils from human peripheral blood.[10]

Materials:

-

Heparinized whole blood

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Ficoll-Paque PLUS

-

3% Dextran in 0.9% NaCl

-

0.45% NaCl

-

1.8% NaCl

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

Procedure:

-

Dilute heparinized blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layers, leaving the granulocyte/erythrocyte pellet.

-

Resuspend the pellet in PBS and add 3% Dextran solution. Mix and allow erythrocytes to sediment for 30 minutes.

-

Collect the leukocyte-rich supernatant.

-

Centrifuge the supernatant at 300 x g for 10 minutes.

-

Perform hypotonic lysis of remaining red blood cells by resuspending the pellet in 0.45% NaCl for 30 seconds, followed by the addition of an equal volume of 1.8% NaCl to restore isotonicity.

-

Wash the cells with PBS and centrifuge at 300 x g for 10 minutes.

-

Resuspend the neutrophil pellet in RPMI 1640 supplemented with 2% FBS.

-

Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.

Live-Cell Imaging of NETosis Inhibition by this compound

This protocol outlines the procedure for real-time visualization of NETosis and its inhibition.

Materials:

-

Isolated human neutrophils

-

This compound (dissolved in DMSO)

-

NETosis inducer (e.g., Phorbol 12-myristate 13-acetate (PMA) or Ionomycin)

-

SYTOX™ Green Nucleic Acid Stain (cell-impermeable)

-

Hoechst 33342 (cell-permeable)

-

Live-cell imaging compatible plates (e.g., 96-well black, clear bottom)

-

Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)

Procedure:

-

Plate Preparation: Seed isolated neutrophils (e.g., 2.5 x 10^4 cells/well) in a 96-well plate and allow them to adhere for 30-60 minutes at 37°C, 5% CO2.[1][8]

-

Inhibitor Treatment: Prepare serial dilutions of this compound in RPMI 1640 medium. A starting concentration range of 1-10 µM is recommended based on its IC50. Add the desired concentrations of this compound or vehicle control (DMSO) to the wells. Pre-incubate for 30-60 minutes at 37°C, 5% CO2.[1]

-

Staining: Add SYTOX™ Green (e.g., 100-500 nM) and Hoechst 33342 (e.g., 1 µg/mL) to all wells. SYTOX™ Green will stain extracellular DNA (NETs) and the DNA of cells with compromised membranes, while Hoechst 33342 will stain the nuclei of all cells.

-

NETosis Induction: Induce NETosis by adding a stimulus such as PMA (e.g., 25-100 nM) or Ionomycin (e.g., 2-4 µM) to the appropriate wells.[11] Include a negative control (unstimulated cells).

-

Live-Cell Imaging: Immediately place the plate in a live-cell imaging system. Acquire images in the phase-contrast, blue (Hoechst 33342), and green (SYTOX™ Green) channels every 15-30 minutes for 3-4 hours.

-

Image Analysis: Quantify NETosis by measuring the area of SYTOX™ Green fluorescence over time. Normalize this to the total cell number as determined by Hoechst 33342 staining. The percentage of NET-forming cells can be calculated.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for assessing the effect of this compound on NETosis.

Caption: Experimental workflow for live-cell imaging of NETosis inhibition.

Disclaimer: This document provides a general guideline. Researchers should optimize experimental conditions, including cell density, inhibitor concentration, and incubation times, for their specific experimental setup and cell type. Always include appropriate positive and negative controls.

References

- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]

- 6. Inhibition of Netosis with PAD Inhibitor Attenuates Endotoxin Shock Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Live Imaging and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Compromised Anti-inflammatory Action of Neutrophil Extracellular Traps in PAD4-Deficient Mice Contributes to Aggravated Acute Inflammation After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Dosage of PAD4-IN-2 for In Vivo Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining and utilizing the optimal dosage of PAD4-IN-2 in in vivo mouse models. The information is compiled from published research and is intended to guide researchers in designing and executing their own experiments.

Introduction

Peptidylarginine deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins through citrullination. This process plays a significant role in various physiological and pathological conditions, including inflammation, autoimmune diseases, and cancer.[1][2] A key function of PAD4 is its role in the formation of neutrophil extracellular traps (NETs), a process implicated in tumor progression and metastasis.[3][4] this compound is a potent inhibitor of PAD4 with an IC50 of 1.94 μM and has been shown to inhibit tumor growth in mice by specifically targeting the PAD4-H3cit-NETs pathway in neutrophils.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and other relevant PAD4 inhibitors used in in vivo mouse models. This information can serve as a starting point for dose-ranging studies.

| Compound | Mouse Model | Dosage | Administration Route | Vehicle | Key Findings | Reference |

| This compound (compound 5i) | 4T1 breast cancer | Concentration-dependent | Not explicitly stated, likely intravenous | Not explicitly stated | Inhibited tumor growth and metastasis. | Zhu D, et al., 2023 |

| ZD-E-1M (related compound) | 4T1 breast cancer | 5 μmol/kg | Not explicitly stated | Not explicitly stated | Strong antitumor and anti-metastatic effects. | Structure-Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy |

| GSK484 | Colorectal cancer | 4 mg/kg | Intraperitoneal | Ethanol, diluted in 0.9% NaCl | Promotes radiosensitivity and inhibits NET formation. | NETs - as predictors and targets of supportive therapy for cancer treatment |

| JBI-589 | Tumor models | 50 mg/kg | Oral gavage | Not explicitly stated | Reduced primary tumor growth and lung metastasis. | NETs - as predictors and targets of supportive therapy for cancer treatment |

| BMS-P5 | Multiple myeloma | 50 mg/kg | Oral gavage | Not explicitly stated | Delayed tumor progression. | Structure-Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy |

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound, based on the available literature and established methodologies for similar compounds.

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

Objective: To prepare a sterile and injectable formulation of this compound for administration to mice.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween 80, sterile

-

Saline (0.9% NaCl), sterile

Procedure:

-

Stock Solution Preparation:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add a minimal amount of sterile DMSO to dissolve the powder completely. Vortex briefly if necessary. The final concentration of DMSO in the injected solution should be kept low (ideally ≤ 5%) to minimize toxicity.

-

-

Vehicle Preparation:

-

In a sterile tube, prepare the vehicle solution by mixing PEG300, Tween 80, and saline. A common ratio is 40% PEG300, 5% Tween 80, and 55% saline.

-

-

Final Formulation:

-

Slowly add the this compound stock solution to the vehicle while vortexing to ensure a homogenous suspension.

-

The final concentration of the formulation should be calculated based on the desired dosage and the injection volume (typically 100-200 µL for mice).

-

Note: The solubility of this compound in this vehicle should be confirmed. If precipitation occurs, adjustments to the vehicle composition may be necessary. It is recommended to perform a small-scale solubility test before preparing the full batch.

Protocol 2: In Vivo Administration of this compound in a 4T1 Breast Cancer Mouse Model

Objective: To administer this compound to tumor-bearing mice to assess its anti-tumor efficacy.

Animal Model:

-

Female BALB/c mice (6-8 weeks old)

-

4T1 murine breast cancer cells

Procedure:

-

Tumor Cell Inoculation:

-

Culture 4T1 cells to ~80% confluency.

-

Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the mammary fat pad of each mouse.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³) before starting treatment.

-

-

Dose Determination and Administration:

-

Based on the effective dose of the related compound ZD-E-1M (5 μmol/kg), a starting dose range for this compound could be 1-10 μmol/kg. A dose-response study is recommended to determine the optimal dosage.

-

Administer the prepared this compound formulation to the mice. While the original study does not specify the route, intravenous (tail vein) or intraperitoneal injections are common for this type of study. The frequency of administration will need to be determined based on the compound's pharmacokinetics, but a daily or every-other-day schedule is a reasonable starting point.

-

-

Monitoring and Endpoint Analysis:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health status throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for H3cit to confirm target engagement).

-

If studying metastasis, harvest lungs and other relevant organs to quantify metastatic nodules.

-

Signaling Pathways and Experimental Workflows

PAD4-Mediated NETosis Signaling Pathway

The following diagram illustrates the signaling pathway leading to Neutrophil Extracellular Trap (NET) formation, a key process inhibited by this compound.

Caption: PAD4 activation and its role in NET formation.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the general workflow for an in vivo study evaluating the efficacy of this compound.

Caption: General workflow for an in vivo efficacy study.

Disclaimer: The provided protocols and dosage information are intended as a guide. Researchers should consult the primary literature and perform their own dose-finding studies to determine the optimal experimental conditions for their specific model and research questions. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PAD2 Improves Survival in a Mouse Model of Lethal LPS-induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for Western Blot Analysis of Citrullinated Histones with PAD4-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone citrullination, an epigenetic post-translational modification, is catalyzed by Peptidyl Arginine Deiminase (PAD) enzymes.[1] This process, which converts arginine residues on histones to citrulline, plays a crucial role in gene regulation and chromatin structure.[2] Specifically, the PAD4 isozyme is a key regulator of this process and has been implicated in various pathological conditions, including autoimmune diseases and cancer, often through its role in the formation of Neutrophil Extracellular Traps (NETs).[3][4] The dysregulation of histone citrullination makes PAD4 a compelling target for therapeutic intervention.[5]

PAD4-IN-2 is a potent inhibitor of PAD4 with an IC50 of 1.94 μM.[6] It has been shown to inhibit tumor growth in mice by targeting the PAD4-H3cit-NETs pathway in neutrophils.[6] These application notes provide a detailed protocol for utilizing this compound to study its effect on histone citrullination in a cellular context using Western blot analysis. This allows researchers to effectively probe the inhibition of PAD4 activity and its downstream effects on histone H3 citrullination.

Signaling Pathway of PAD4-Mediated Histone Citrullination

The following diagram illustrates the enzymatic action of PAD4 on histone H3 and its inhibition by this compound. In the presence of calcium ions, PAD4 is activated and catalyzes the conversion of arginine to citrulline on histone tails.[3] This modification can lead to chromatin decondensation and the formation of NETs.[7] this compound acts by binding to the PAD4 enzyme, thereby blocking its catalytic activity and preventing histone citrullination.[4]

Caption: PAD4 activation and inhibition pathway.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of citrullinated histone H3 following treatment with this compound.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HL-60 or other relevant cell lines) at an appropriate density and allow them to adhere or stabilize overnight.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 μM) for a predetermined time (e.g., 1-4 hours) to inhibit PAD4 activity. A vehicle control (DMSO) should be included.

-

Stimulation (Optional): To induce histone citrullination, cells can be stimulated with an appropriate agent such as a calcium ionophore (e.g., A23187 at 4 µM) for 30 minutes prior to harvesting.[8]

Histone Extraction

-

Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Acid Extraction: To specifically isolate histones, perform an acid extraction. Resuspend the nuclear pellet in 0.2 M H2SO4 and incubate overnight at 4°C with gentle rotation.

-

Precipitation: Centrifuge to pellet the debris and transfer the supernatant containing histones to a new tube. Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25%.

-

Washing and Solubilization: Wash the histone pellet with ice-cold acetone and air dry. Resuspend the histone pellet in an appropriate buffer (e.g., water or a low-salt buffer).

-

Quantification: Determine the protein concentration using a suitable protein assay (e.g., Bradford or BCA assay).

Western Blotting

-

SDS-PAGE: Separate equal amounts of histone extracts (e.g., 15-20 µg) on an 8-15% SDS-polyacrylamide gel.[9]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for citrullinated histone H3 (e.g., anti-histone H3 (citrulline R2 + R8 + R17)) overnight at 4°C.[9] A primary antibody for total histone H3 or β-actin should be used as a loading control.[10]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[10]

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for analyzing the effect of this compound on histone citrullination.

Caption: Western blot workflow for citrullinated histones.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table for clear comparison. Densitometry should be performed on the bands corresponding to citrullinated histone H3 and the loading control (total histone H3 or β-actin). The ratio of citrullinated H3 to the loading control can then be calculated and normalized to the untreated control.

| Treatment Group | Concentration (µM) | Citrullinated H3 (Densitometry Units) | Loading Control (Densitometry Units) | Normalized Citrullinated H3 Level |

| Untreated Control | 0 | Value | Value | 1.00 |

| Vehicle Control (DMSO) | 0 | Value | Value | Value |

| This compound | 1 | Value | Value | Value |

| This compound | 5 | Value | Value | Value |

| This compound | 10 | Value | Value | Value |

| This compound | 20 | Value | Value | Value |

Troubleshooting

-

No or weak signal for citrullinated histones:

-

Ensure efficient stimulation to induce citrullination.

-

Confirm the activity of the primary antibody.

-

Increase the amount of protein loaded onto the gel.

-

-

High background:

-

Optimize the blocking conditions (time and blocking agent).

-

Increase the number and duration of washes.

-

Titrate the primary and secondary antibody concentrations.

-

-

Uneven loading:

-

Ensure accurate protein quantification.

-

Use a reliable loading control such as total histone H3.

-

By following this detailed protocol, researchers can effectively utilize this compound as a tool to investigate the role of PAD4-mediated histone citrullination in various biological and pathological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. The roles of PAD2- and PAD4-mediated protein citrullination catalysis in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]

- 5. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]

- 9. 2.8. ELISA and Western blot analysis of Cit-histone H3 [bio-protocol.org]

- 10. Protein Isolation and Western Blot Analysis for PAD4 and Citrullinated Histone H3 [bio-protocol.org]

Application Notes and Protocols for Investigating Inflammatory Bowel Disease Models with PAD4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key pathological feature of IBD is the excessive infiltration of neutrophils into the intestinal mucosa. Peptidyl Arginine Deiminase 4 (PAD4) is an enzyme predominantly expressed in neutrophils that plays a critical role in the inflammatory process. PAD4 catalyzes the conversion of arginine to citrulline on histone proteins, a process known as citrullination. This leads to chromatin decondensation and the formation of Neutrophil Extracellular Traps (NETs). While NETs are a defense mechanism against pathogens, their overproduction in IBD is linked to tissue damage and sustained inflammation through the release of pro-inflammatory mediators.[1][2][3][4]

This document provides detailed application notes and protocols for the investigation of PAD4 inhibitors in preclinical models of IBD. While specific data for the direct use of Pad4-IN-2 , a potent PAD4 inhibitor (IC50 = 1.94 μM)[5], in IBD models is not yet available, its demonstrated activity against the PAD4-H3cit-NETs pathway in other disease models suggests its potential utility in this context.[5] The following protocols and data are based on studies utilizing other well-characterized PAD inhibitors, such as the pan-PAD inhibitor Cl-amidine and the PAD4-selective inhibitor GSK484 , to provide a framework for investigating novel PAD4 inhibitors like this compound.

Mechanism of Action of PAD4 in IBD

PAD4 is a key enzyme in the process of NETosis. In the context of IBD, inflammatory stimuli in the gut lead to the activation of neutrophils. Activated PAD4 in the nucleus of neutrophils citrullinates histones, leading to chromatin decondensation. This decondensed chromatin, along with granular proteins, is then released from the neutrophil as a NET. These NETs can trap and kill pathogens, but in the sterile inflammatory environment of IBD, they contribute to tissue damage and perpetuate the inflammatory cascade by stimulating the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][6][7] Inhibition of PAD4 is therefore a promising therapeutic strategy to mitigate NET-driven inflammation in IBD.

Experimental Protocols

The following are detailed protocols for inducing and evaluating colitis in mice, and for testing the efficacy of PAD4 inhibitors. These are based on established methods used for Cl-amidine and GSK484.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This is a widely used model for its simplicity and reproducibility in inducing acute or chronic colitis that resembles ulcerative colitis.[8]

Materials:

-

Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

-

PAD4 Inhibitor (e.g., this compound, Cl-amidine, GSK484)

-

Vehicle control (e.g., sterile water, DMSO solution)

-

C57BL/6 mice (6-8 weeks old)

-

Standard laboratory equipment for animal handling, gavage, and injections.

Protocol for Acute Colitis:

-

Acclimatize mice for at least one week before the experiment.

-

Induce colitis by administering 2-3% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.[3][9]

-

Prepare the PAD4 inhibitor solution. For example, Cl-amidine has been administered daily via oral gavage at 25 mg/kg.[9] GSK484 has been given via intraperitoneal injection at 4 mg/kg four times over 9 days.[10] The optimal dose and route for this compound would need to be determined empirically.

-

Divide mice into at least three groups:

-

Control group (no DSS, vehicle treatment)

-